molecular formula C9H12FN3O B8475110 Isobutyric acid N'-(5-fluoro-pyridin-2-yl)-hydrazide

Isobutyric acid N'-(5-fluoro-pyridin-2-yl)-hydrazide

Cat. No.: B8475110
M. Wt: 197.21 g/mol
InChI Key: XMCKSPOUUZAXSZ-UHFFFAOYSA-N
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Description

Isobutyric acid N'-(5-fluoro-pyridin-2-yl)-hydrazide is a useful research compound. Its molecular formula is C9H12FN3O and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

N'-(5-fluoropyridin-2-yl)-2-methylpropanehydrazide

InChI

InChI=1S/C9H12FN3O/c1-6(2)9(14)13-12-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,12)(H,13,14)

InChI Key

XMCKSPOUUZAXSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NNC1=NC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-fluoro-2-hydrazinyl-pyridine (for reference procedure see WO 2010/022076, which is incorporated herein by reference in its entirety; 2.08 g, 16.4 mmol), isobutyric acid (1.82 mL, 19.6 mmol), and HOBt hydrate (251 mg, 1.64 mmol) in DCM (50 mL), EDC (3.76 g, 19.6 mmol) was added, and the resulting orange solution was stirred at room temperature for 18 h. Sat. aq. NaHCO3 (50 mL) was added, and the mixture was stirred vigorously for 15 min. The organics were washed with sat. aq. NaHCO3 (50 mL), passed through a hydrophobic frit, and concentrated under vacuum to leave a pale brown solid. The solid was suspended in Et2O (50 mL) and filtered, washing with Et2O (25 mL), to leave a white solid (1.48 g, 46%). The ethereal washings were concentrated under vacuum and the residue suspended in Et2O (10 mL), filtered, washed with Et2O (2×2 mL), to leave a white solid (330 mg, 10%). The solids were combined (1.81 g, 56%). 1H NMR (400 MHz, CDCl3): 1.23 (6H, d), 2.50 (1H, sept), 6.65 (1H, dd), 6.80 (1H, d), 7.29 (1H, ddd), 7.77 (1H, br s), 8.01 (1H, d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Quantity
251 mg
Type
reactant
Reaction Step Two
Name
Quantity
3.76 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
46%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 5-fluoro-2-hydrazinyl-pyridine (0.59 g, 4.65 mmol), isobutyric acid (528 mg, 6 mmol), and HOBt hydrate (153 mg, 1 mmol) in DCM (10 mL) was treated with EDCl HCl (1.15 g, 6 mmol). The reaction mixture was stirred at RT for 40 min, poured onto sat. aq. sodium bicarbonate (40 mL), extracted with four portions of DCM, dried (Na2SO4), evaporated and purified by FCC (DCM/EtOAc 9/1 to 3/7) to give the title compound (0.42 g, 46%). LCMS (Method 8): Rt 2.46 min, m/z 198 [MH+].
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step One
Name
EDCl HCl
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
46%

Synthesis routes and methods IV

Procedure details

A solution of 5-fluoro-2-hydrazinyl-pyridine (0.59 g, 4.65 mmol), isobutyric acid (528 mg, 6 mmol), and HOBt hydrate (153 mg, 1 mmol) in DCM (10 mL) was treated with EDC (1.15 g, 6 mmol). The reaction mixture was stirred at RT for 40 min, poured onto sat. aq. sodium bicarbonate (40 mL), extracted with four portions of DCM, dried (Na2SO4), evaporated and purified by FCC using 10-30% EtOAc/DCM to give the title compound (0.42 g, 46%). LCMS (method 2): Rt 2.46 min, m/z 198 [MH+].
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step One
Name
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
46%

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